molecular formula C15H22O2 B1347021 4-Octyloxybenzaldehyde CAS No. 24083-13-4

4-Octyloxybenzaldehyde

Cat. No. B1347021
CAS RN: 24083-13-4
M. Wt: 234.33 g/mol
InChI Key: KVOWZHASDIKNFK-UHFFFAOYSA-N
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Description

4-Octyloxybenzaldehyde, also known as 4-(Octyloxy)benzaldehyde or 4-(Octyloxy)benzenecarbaldehyde, is a chemical compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a monoisotopic mass of 234.161987 Da .


Molecular Structure Analysis

The molecular structure of 4-Octyloxybenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO) at one position and an octyloxy group (-O-(CH2)7CH3) at the fourth position . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

4-Octyloxybenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 349.9±15.0 °C at 760 mmHg, and a flash point of 142.9±13.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds . Its refractive index is 1.511, and it has a molar refractivity of 72.1±0.3 cm3 .

Scientific Research Applications

1. Solid Phase Organic Synthesis

4-Octyloxybenzaldehyde and its derivatives have been investigated for their use in solid phase organic synthesis. Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, as linkers for this type of synthesis. These linkers were used to attach various compounds to solid supports, facilitating their subsequent modification and release (Swayze, 1997).

2. Mesophase Behaviour Study

Jamain and Khairuddean (2021) conducted research on the synthesis and characterization of compounds including 4-heptyloxybenzaldehyde and 4-dodecyloxybenzaldehyde. Their study focused on understanding the liquid crystal mesophases of these compounds, which are important for applications in liquid crystal displays and other optical materials (Jamain & Khairuddean, 2021).

3. Catalytic Oxidation Studies

Wu et al. (2016) explored the use of water-soluble copper complexes for the catalytic oxidation of benzyl alcohols to aromatic aldehydes, like 4-methylbenzaldehyde, in water. This study highlights the potential of 4-Octyloxybenzaldehyde derivatives in green chemistry and catalysis (Wu et al., 2016).

4. Nonlinear Optical Response and Spectroscopic Studies

Anbu et al. (2017) investigated the nonlinear optical response, spectroscopic signature, and binding activity of 4-Benzyloxybenzaldehyde (4BB). They conducted comprehensive studies on the molecular structure and optical properties of this compound, indicating its potential application in nonlinear optics and material science (Anbu et al., 2017).

5. Antioxidant Properties

The same study by Anbu et al. (2017) also highlighted the antioxidant properties of 4-Benzyloxybenzaldehyde. This property can be significant for applications in pharmaceuticals and health-related fields (Anbu et al., 2017).

Safety And Hazards

When handling 4-Octyloxybenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-octoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOWZHASDIKNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066954
Record name Benzaldehyde, 4-(octyloxy)-
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Molecular Weight

234.33 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name p-(Octyloxy)benzaldehyde
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Product Name

4-Octyloxybenzaldehyde

CAS RN

24083-13-4
Record name 4-(Octyloxy)benzaldehyde
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Record name 4-(Octyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(octyloxy)-
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Record name p-(octyloxy)benzaldehyde
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Record name 4-(Octyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution containing 3.053 g (25 mmol) of 4-formylphenol, 6.48 ml (3705 mmol) of 1-bromooctane and 6.9 mg (50 mmol) of potassium carbonate in 100 ml of acetone was refluxed overnight. When the reaction was substantially complete, as indicated by thin layer chromatagraphy (TLC), the reaction was quenched by the addition of 100 ml of water. The desired compound was extracted from the reaction mixture using two 100 ml portions of diethyl ether. The resultant solution was dried over magnesium sulfate, filtered and then concentrated in vacuo to provide a liquid which was purified using HPLC (eluent of 10 ethyl acetate in hexane) to provide the desired compound.
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3.053 g
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6.48 mL
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6.9 mg
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100 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (4.2 g of 60% dispersion in oil) is added to a solution of 4-hydroxybenzaldehyde (12.2 g) in dimethylformamide. The mixture is stirred for 30 min, and 1-bromooctane (18 ml) is added. The reaction mixture is stirred at 90° for five hours, cooled, and the solvent removed in vacuo. The residue is shaken with water, and extracted with three portions of hexane. The hexane extracts are dried, concentrated, and distilled in vacuo to provide 20.3 g of 4-octyloxybenzaldehyde.
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4.2 g
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12.2 g
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0 (± 1) mol
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18 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octyloxybenzaldehyde
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4-Octyloxybenzaldehyde
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4-Octyloxybenzaldehyde
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4-Octyloxybenzaldehyde
Reactant of Route 5
4-Octyloxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Octyloxybenzaldehyde

Citations

For This Compound
94
Citations
M Islam, MTH Tarafder, CM Zakaria… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H25N3OS, the thiosemicarbazone group adopts an E configuration with respect to the C=N bond and is almost coplanar with the benzene ring, forming a …
Number of citations: 3 scripts.iucr.org
M Yoshikawa, M Kishida, M Tanigaki, W Eguchi - Membrane, 1988 - jstage.jst.go.jp
Transport of organic compounds relevant to bio- logy is an interesting and important subject from the point of view of not only Page 1 膜(MENBRANE), Vol,13 No.6 (1988) 347 Transport …
Number of citations: 5 www.jstage.jst.go.jp
K Takagi, M Sakaida, K Kusafuka… - Journal of Polymer …, 2014 - Wiley Online Library
… -dione (1) with 4-octyloxybenzaldehyde, step 2: the trimethylsilyl… cyclization with 4-octyloxybenzaldehyde was performed. … -4,5-dione (2) with 4-octyloxybenzaldehyde, the N-alkylation at …
Number of citations: 6 onlinelibrary.wiley.com
R Van Deun, K Binnemans - Materials Science and Engineering: C, 2001 - Elsevier
… 1), which we prepared by condensing 2-hydroxy-4-octyloxybenzaldehyde with octadecylamine. Reaction of excess LnCl 3 ·6H 2 O with LH in absolute ethanol then led to the formation …
Number of citations: 19 www.sciencedirect.com
M Mainil, L Pascal, JJ Vanden Eynde… - e-Polymers, 2003 - degruyter.com
… After cooling, an oil could be isolated and was identified as 4-octyloxybenzaldehyde. The reaction yield was higher than 90% indicating that the alkylation reaction of the benzaldehyde …
Number of citations: 2 www.degruyter.com
GWV Cave, CL Raston - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
The aldol condensation of an enolisable ketone and a benzaldehyde followed by Michael addition of the enone with a second enolisable ketone under solvent free conditions leads to …
Number of citations: 199 pubs.rsc.org
T Gerkensmeier, J Mattay… - Chemistry–A European …, 2001 - Wiley Online Library
… In the case of the less reactive 4-octyloxybenzaldehyde and thiophene carboxaldehyde a bright yellow product was isolated and identified as methylidenepyridinones 6 and 7, …
T Ohishi, R Sugi, A Yokoyama… - Journal of Polymer …, 2006 - Wiley Online Library
… Into a solution of ethyl 3-aminobenzoate (3.34 g, 20 mmol) in THF (100 mL) was added 4-octyloxybenzaldehyde (5.30 mL, 22 mmol), acetic acid (0.80 mL, 14 mmol), and sodium …
Number of citations: 51 onlinelibrary.wiley.com
DW Bruce, DA Dunmur, E Lalinde, PM Maitlis… - Liquid …, 1988 - Taylor & Francis
… A solution of 4-octyloxybenzaldehyde (1 1.00 g, 46.9 mmol) and 4-picoline (4.37 g, 46.9 mmol) in acetic anhydride (29 cm’) was heated under reflux for 40 hours. The resultant dark oil …
Number of citations: 114 www.tandfonline.com
JH Choi, CH Jung, JY Kwon, HJ Cho, J Lee, JI Lee… - Synthetic metals, 2009 - Elsevier
We have synthesized a new solution processable iridium complex, di[2-(4′-octyloxyphenyl) benzothiazole]iridium(III)acetoacetone, [(OPBT) 2 Ir(acac)], based on benzothiazole …
Number of citations: 17 www.sciencedirect.com

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